molecular formula C7H10N2O B2672786 1-Ethyl-5-oxopyrrolidine-3-carbonitrile CAS No. 1343491-22-4

1-Ethyl-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B2672786
CAS No.: 1343491-22-4
M. Wt: 138.17
InChI Key: FBBKFWRDUVAESH-UHFFFAOYSA-N
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Description

1-Ethyl-5-oxopyrrolidine-3-carbonitrile is an organic compound . It is one of the numerous organic compounds that compose American Elements’s comprehensive catalog of life science products . The chemical formula of this compound is C7H10N2O .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The IUPAC name of this compound is (5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 138.17 . It appears as a liquid at room temperature .

Scientific Research Applications

Antifibrotic Activity

A series of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles were synthesized and evaluated for their antifibrotic activity. Compounds within this series, including bicyclic and tricyclic derivatives, showed potent antifibrotic activity, highlighting the potential therapeutic applications of these compounds in treating fibrotic diseases without harmful side effects on liver and kidney functions (Ismail & Noaman, 2005).

Optical Properties and Structural Analysis

Pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile, were synthesized and their structural features studied through spectroscopy and crystallography. These compounds have shown unique optical properties through UV–vis absorption and fluorescence spectroscopy, indicating their potential use in materials science for optical applications (Cetina et al., 2010).

Novel Synthetic Routes

A novel synthetic approach to 1-Substituted 3-(Dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles was developed, showcasing the versatility of related carbonitrile compounds in organic synthesis. The study provides insights into the structural and optical characteristics of these compounds, highlighting their potential applications in chemical synthesis and material sciences (Landmesser et al., 2008).

Photovoltaic Applications

Research into pyrazolo pyridine derivatives for their structural, optical, and junction characteristics suggests potential applications in photovoltaic devices and photosensors. The study highlights the promising photovoltaic properties of these compounds and their application in fabricating heterojunctions for energy conversion (Zedan et al., 2020).

Antimicrobial and Antiviral Activities

Azafluorene derivatives of pyridine carbonitriles have been synthesized and evaluated for their potential as inhibitors of SARS-CoV-2 RdRp. The study presents structural analysis, quantum chemical modeling, and molecular docking analysis, suggesting these compounds could contribute to the development of new antiviral drugs (Venkateshan et al., 2020).

Safety and Hazards

The safety data for 1-Ethyl-5-oxopyrrolidine-3-carbonitrile is currently unavailable online . It is recommended to request an SDS or contact customer service for more assistance .

Future Directions

The pyrrolidine ring, a key component of 1-Ethyl-5-oxopyrrolidine-3-carbonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-ethyl-5-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKFWRDUVAESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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